Neuronal Migration Speed Reduction in Paxillin-Deficient Cells Quantified by Multiphoton Imaging
Neural-specific deletion of paxillin in mice results in a quantifiable deficit in cortical neuron migration speed. In contrast, Hic-5-deficient mice show no cortical layering defects, demonstrating that paxillin performs a non-redundant, cell-autonomous function in migrating neurons that cannot be compensated by its closest homolog [1].
| Evidence Dimension | Neuronal migration speed |
|---|---|
| Target Compound Data | Paxillin-deficient neurons: ~30% slower migration than control |
| Comparator Or Baseline | Hic-5-deficient mice: normal cortical layering (postnatal viable, no migration delay) |
| Quantified Difference | Paxillin loss reduces migration speed by ~30%; Hic-5 loss produces no detectable phenotype in the same developmental context |
| Conditions | In utero electroporation of Cre in mouse cortical neurons; multiphoton live imaging |
Why This Matters
This direct head-to-head genetic comparison demonstrates that paxillin has an essential, non-redundant role in neuronal migration that Hic-5 cannot substitute, making paxillin-specific reagents mandatory for studies of cortical development and neurodevelopmental disorders.
- [1] Rashid M, Belmont J, Carpenter D, Turner CE, Olson EC. Neural-specific deletion of the focal adhesion adaptor protein paxillin slows migration speed and delays cortical layer formation. Development. 2017;144(21):4002-4014. doi:10.1242/dev.146209 View Source
